2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent, a hydroxyethoxy group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nucleophilic Substitution: Starting with a benzamide derivative, a chloro group can be introduced via nucleophilic substitution using a chlorinating agent such as thionyl chloride.
Ether Formation: The hydroxyethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Thiophene Introduction: The thiophen-3-yl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and thiophenyl groups could play roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide include:
2-chloro-N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the thiophen-3-yl group, potentially altering its chemical and biological properties.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the chloro substituent, which could affect its reactivity and interactions.
2-chloro-N-(2-(2-methoxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: The methoxy group instead of hydroxyethoxy could influence its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and their potential impact on its properties and applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-13-4-2-1-3-12(13)15(19)17-9-14(20-7-6-18)11-5-8-21-10-11/h1-5,8,10,14,18H,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNDGHLMVQTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)OCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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